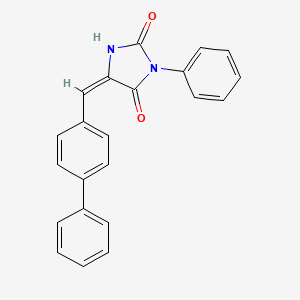
5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione, commonly known as BI-2536, is a synthetic small molecule inhibitor that targets polo-like kinase 1 (PLK1) and has been extensively studied for its potential in cancer treatment. PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
BI-2536 targets 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione, a kinase that is essential for proper cell division. This compound regulates key events in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of this compound by BI-2536 leads to defects in these processes, resulting in cell cycle arrest and apoptosis in cancer cells. BI-2536 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BI-2536 has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other chemotherapy agents. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, BI-2536 has been shown to be well-tolerated in animal models and in early-phase clinical trials, with manageable toxicity profiles.
Vorteile Und Einschränkungen Für Laborexperimente
BI-2536 is a valuable tool for studying the role of 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione in cell division and its potential as a target for cancer therapy. Its potency and selectivity make it an attractive option for in vitro and in vivo experiments. However, its high cost and limited availability may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for BI-2536 research. One area of interest is the development of new 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione inhibitors with improved potency and selectivity. Another area of focus is the identification of biomarkers that can predict response to this compound inhibition, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of BI-2536 in combination with immunotherapy agents, which could enhance anti-tumor immune responses. Lastly, there is potential for the development of BI-2536-based imaging agents for the non-invasive detection of this compound expression in tumors.
Synthesemethoden
The synthesis of BI-2536 involves several steps, including the condensation of 4-biphenylcarboxaldehyde with glycine ethyl ester, followed by the reaction with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one and hydrazine hydrate to form the imidazolidinedione ring. The final product is obtained through purification and isolation processes. The synthesis of BI-2536 has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
BI-2536 has been extensively studied for its potential in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and colon cancers. It has been shown to inhibit 5-(4-biphenylylmethylene)-3-phenyl-2,4-imidazolidinedione activity, leading to cell cycle arrest and apoptosis in cancer cells. BI-2536 has also been studied in combination with other chemotherapy agents, such as paclitaxel and gemcitabine, to enhance their efficacy and reduce toxicity. In addition, BI-2536 has been investigated for its potential in the treatment of other diseases, such as malaria and viral infections.
Eigenschaften
IUPAC Name |
(5E)-3-phenyl-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-20(23-22(26)24(21)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H,(H,23,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLMANQRHLDBO-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

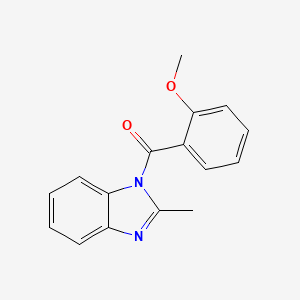
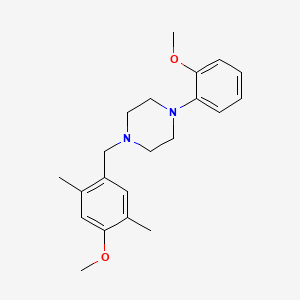
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
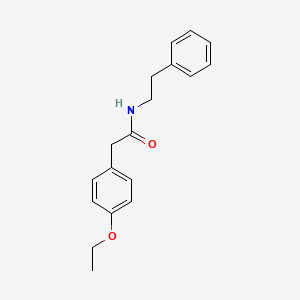
![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
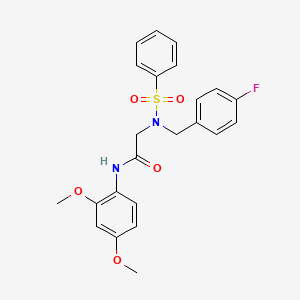
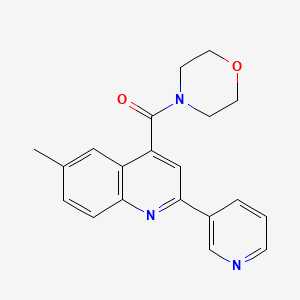
![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)
![N-[4-({[(3-methylbutanoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5708697.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)